molecular formula C17H25NO3 B254919 (E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide

(E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide

Cat. No.: B254919
M. Wt: 291.4 g/mol
InChI Key: VRGRHDSNJSMQTR-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethoxyphenyl)-N-hexylacrylamide is an organic compound that belongs to the class of acrylamides It features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an acrylamide moiety attached to a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with hexylamine and acryloyl chloride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired acrylamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-N-hexylacrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hexylamine derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-N-hexylacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethoxyphenyl)-N-hexylacrylamide is unique due to its specific structural features, such as the hexyl chain and acrylamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide

InChI

InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-9-14-8-10-15(20-2)13-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-9+

InChI Key

VRGRHDSNJSMQTR-PKNBQFBNSA-N

SMILES

CCCCCCNC(=O)C=CC1=C(C=C(C=C1)OC)OC

Isomeric SMILES

CCCCCCNC(=O)/C=C/C1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCCCCCNC(=O)C=CC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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